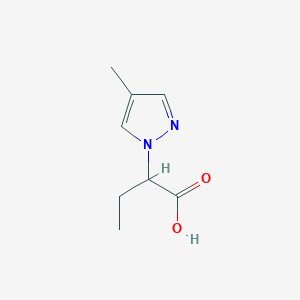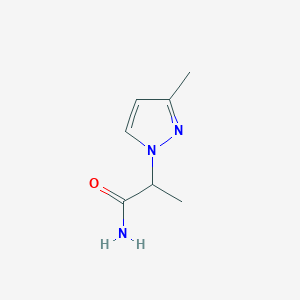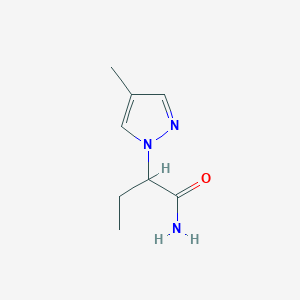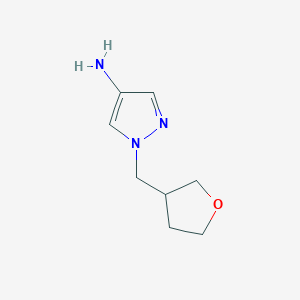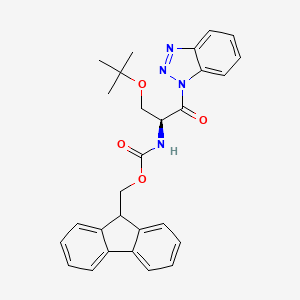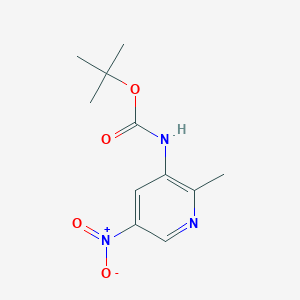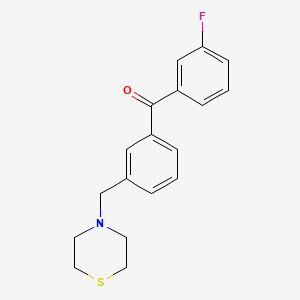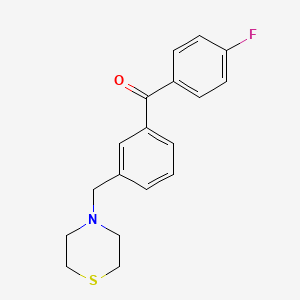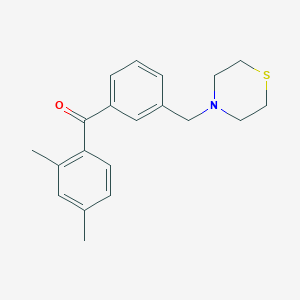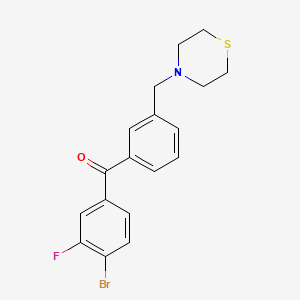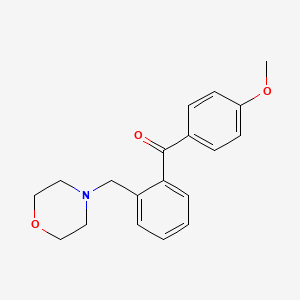
4'-Methoxy-2-morpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 4'-Methoxy-2-morpholinomethyl benzophenone, is related to a class of compounds that have been studied for their biological activities, particularly as analogs of colchicine and for their anti-proliferative properties against neoplastic cells. These compounds often feature a benzophenone core structure with various substitutions that can significantly affect their biological activity and physical properties .
Synthesis Analysis
The synthesis of related benzophenone analogs involves multi-step reaction sequences starting from (4-hydroxy-aryl)-aryl methanones. The introduction of a morpholine moiety is a common strategy to enhance the biological activity of these compounds. For instance, a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives have been synthesized and shown to possess significant anti-proliferative activity, with specific substitutions on the benzophenone ring being crucial for this effect .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzophenone core, which can be modified with various substituents. The structural analysis of related compounds, such as the tropone analog of colchicine, reveals that despite the absence of certain rings, the conformation of the molecule can be similar to that of the parent compound. The dihedral angle between the planes of the rings and the presence of non-aromatic troponoid rings are notable features .
Chemical Reactions Analysis
The reactivity of benzophenone derivatives with nucleophiles such as morpholine has been explored. For example, 2-benzyl-5-methoxy-1,4-benzoquinones react with morpholine to yield 2-phenylmorpholinomethylhydroquinones. Additionally, a novel amination reaction has been observed with certain quinone derivatives, leading to the formation of morpholino benzofurans .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of morpholine and other substituents can affect the compound's solubility, stability, and hydrogen bonding capability. For instance, the title compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, exhibits inter and intra-molecular hydrogen bonding, which contributes to the stability of the molecule in the solid state. The conformation of the rings, such as the chair conformation of the piperidine and morpholine rings, also plays a role in the overall properties of the compound .
Applications De Recherche Scientifique
Phototoxicity and Photoprotection
Benzophenones, including variants like 4'-Methoxy-2-morpholinomethyl benzophenone, are often studied for their phototoxic and photoprotective properties. Placzek et al. (2013) analyzed a range of benzophenone derivatives, revealing that minor molecular changes can significantly alter their phototoxic characteristics. Some derivatives are known for photoprotective use, commonly in sunscreens and cosmetic products, to shield skin and hair from UV radiation (Placzek et al., 2013).
Environmental and Health Impact
Research has also been conducted on the environmental presence and health impacts of benzophenone derivatives. Gao et al. (2015) measured the concentrations of various benzophenone types, including 4'-Methoxy-2-morpholinomethyl benzophenone, in urine samples of young adults, providing insights into human exposure levels (Gao et al., 2015). Additionally, Kunisue et al. (2012) investigated the association of benzophenone-type UV filters with endometriosis, indicating potential estrogen-dependent disease risks (Kunisue et al., 2012).
Analytical Detection and Extraction Methods
Advancements in analytical chemistry have enabled the efficient detection and extraction of benzophenone derivatives from various samples. For example, a method using dispersive liquid-liquid microextraction (DLLME) for detecting benzophenone-3 (a closely related compound) in human serum was developed by Tarazona et al. (2013), showcasing the evolving techniques in chemical analysis (Tarazona et al., 2013).
Photochemical and Polymerization Applications
Benzophenone derivatives are also significant in photochemical applications. Fouassier et al. (1995) examined the efficiency of substituted benzophenones, including 4-methoxy-benzophenone, in photopolymerization processes. This research has implications for industrial applications where benzophenones act as photoinitiators (Fouassier et al., 1995).
Biological Effects and Endocrine Disruption
Studies have also focused on the biological effects and potential endocrine disruption properties of benzophenones. Molina-Molina et al. (2008) profiled various BP derivatives, including 2-hydroxy-4-methoxybenzophenone, using estrogen receptor-specific bioassays. These studies are crucial in understanding the potential health risks associated with these compounds (Molina-Molina et al., 2008).
Propriétés
IUPAC Name |
(4-methoxyphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUMBIVNXOXBEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643525 |
Source


|
| Record name | (4-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-2-morpholinomethyl benzophenone | |
CAS RN |
898750-02-2 |
Source


|
| Record name | (4-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

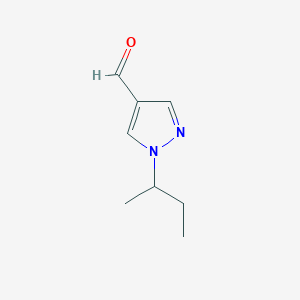
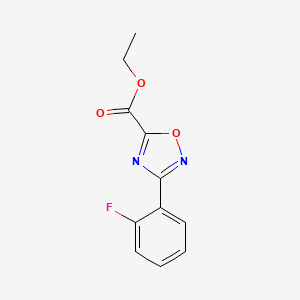
![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)
![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)
